Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide
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Overview
Description
Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide typically involves multiple steps. One common method includes the reaction of 7-amino-thieno[2,3-b]pyrazine-6-carboxylic acid with an appropriate acid anhydride, followed by esterification with ethanol to yield the desired ethyl ester . The reaction conditions often require controlled temperatures and the use of organic solvents such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions typically require specific conditions such as controlled temperatures and pH levels to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted thieno[2,3-b]pyrazine derivatives.
Scientific Research Applications
Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Mechanism of Action
The mechanism of action of Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyrazine-6-carboxylic acid: A closely related compound with similar structural features.
Thieno[3,2-b]pyridine-6-carboxylic acid: Another heterocyclic compound with a fused ring system containing sulfur and nitrogen.
1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid: A compound with a similar fused ring system but different heteroatoms.
Uniqueness
Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound for further study and development.
Properties
CAS No. |
208993-99-1 |
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Molecular Formula |
C9H9N3O3S |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
ethyl 7-amino-1-oxidothieno[2,3-b]pyrazin-1-ium-6-carboxylate |
InChI |
InChI=1S/C9H9N3O3S/c1-2-15-9(13)7-5(10)6-8(16-7)11-3-4-12(6)14/h3-4H,2,10H2,1H3 |
InChI Key |
SXUZSRMVGATVKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=[N+](C=CN=C2S1)[O-])N |
Origin of Product |
United States |
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